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1-(3-Methoxyphenyl)-3-pyridin-2-ylurea

p38 MAP kinase anti-inflammatory screening kinase inhibitor selectivity

1-(3-Methoxyphenyl)-3-pyridin-2-ylurea (C₁₃H₁₃N₃O₂, MW 243.26) is a diaryl urea derivative composed of a 3-methoxyphenyl ring linked via a urea bridge to a pyridin-2-yl moiety. It belongs to the N-aryl-N′-pyridin-2-ylurea chemotype, a scaffold implicated in glucokinase activation, p38 MAP kinase inhibition, urease inhibition, and urea transporter modulation.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
Cat. No. B5366869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-3-pyridin-2-ylurea
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=N2
InChIInChI=1S/C13H13N3O2/c1-18-11-6-4-5-10(9-11)15-13(17)16-12-7-2-3-8-14-12/h2-9H,1H3,(H2,14,15,16,17)
InChIKeyDARWQRFLVPCMGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)-3-pyridin-2-ylurea – Structural & Pharmacological Baseline for Procurement Evaluation


1-(3-Methoxyphenyl)-3-pyridin-2-ylurea (C₁₃H₁₃N₃O₂, MW 243.26) is a diaryl urea derivative composed of a 3-methoxyphenyl ring linked via a urea bridge to a pyridin-2-yl moiety. It belongs to the N-aryl-N′-pyridin-2-ylurea chemotype, a scaffold implicated in glucokinase activation, p38 MAP kinase inhibition, urease inhibition, and urea transporter modulation [1][2]. The compound is typically prepared via reaction of 3-methoxyphenyl isocyanate with 2-aminopyridine . Its meta-methoxy substitution pattern and 2-pyridyl attachment position distinguish it from ortho- and para-methoxy positional isomers, which can exhibit divergent target binding profiles.

Why 1-(3-Methoxyphenyl)-3-pyridin-2-ylurea Cannot Be Replaced by Generic N-Aryl-N′-pyridyl Urea Analogs


Within the N-aryl-N′-pyridyl urea class, the position of the methoxy substituent (ortho, meta, or para) and the pyridine nitrogen attachment (2-yl, 3-yl, or 4-yl) dictate critical pharmacophore geometry. The meta-methoxy orientation in 1-(3-methoxyphenyl)-3-pyridin-2-ylurea orients the methoxy oxygen away from the urea carbonyl, influencing both hydrogen-bonding capacity and steric fit within target binding pockets, as demonstrated in glucokinase activator studies where subtle aryl substitution changes yielded statistically significant differences in glucose-lowering efficacy [1]. In p38α kinase assays, closely related pyridinyl urea positional isomers have shown IC₅₀ variations exceeding ten-fold, making unverified substitution a risk for assay failure [2].

Quantitative Differentiation Evidence: 1-(3-Methoxyphenyl)-3-pyridin-2-ylurea vs. Closest Analogs


p38α MAP Kinase Inhibition Potency Compared with Structurally Closest Urea Analog

1-(3-Methoxyphenyl)-3-pyridin-2-ylurea inhibits p38α kinase with an IC₅₀ of 2.97 μM in a NanoBRET cellular target engagement assay (HEK293T cells, 2 h incubation) [1]. This represents the only publicly available quantitative p38α inhibition data for this specific meta-methoxy, 2-pyridyl substitution pattern. The closest comparator with available data, 1-(4-methoxyphenyl)-3-(3-pyridinyl)urea (BDBM65924), targets the potassium voltage-gated channel KCNQ2, not p38α, underscoring that positional isomerism diverts target selectivity entirely [2].

p38 MAP kinase anti-inflammatory screening kinase inhibitor selectivity

Glucokinase Activator Class Membership Demonstrating In Vivo Glucose-Lowering Differentiation

The N-aryl-N′-pyridin-2-ylurea series to which 1-(3-methoxyphenyl)-3-pyridin-2-ylurea belongs was shown by Semenov et al. (2018) to produce statistically significant reductions in glucose levels versus controls when tested in vitro as glucokinase activators [1]. The pyridin-2-yl urea motif is structurally obligatory for glucokinase activation within this series; switching to pyridin-3-yl or pyridin-4-yl ureas eliminates the pharmacophore alignment required for allosteric glucokinase binding [2].

glucokinase activation type 2 diabetes glucose homeostasis

Computed Physicochemical Differentiation: Solubility & logP vs. Ortho- and Para-Methoxy Isomers

Computationally predicted properties indicate that 1-(3-methoxyphenyl)-3-pyridin-2-ylurea (MW 243.26, HBD 2, HBA 3) possesses an intermediate calculated logP relative to its positional isomers . The meta-methoxy orientation reduces intramolecular hydrogen bonding with the urea NH relative to the ortho isomer, potentially increasing aqueous solubility. Predicted pKa of ~13.19 and density of ~1.265 g/cm³ differentiate it from the 4-methylpyridin-2-yl analog (1-(3-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea, predicted bp 336.3°C) .

physicochemical profiling solubility prediction logP comparison

Recommended Application Scenarios for 1-(3-Methoxyphenyl)-3-pyridin-2-ylurea Based on Differentiated Evidence


p38α MAP Kinase Inhibitor Screening & Anti-Inflammatory Drug Discovery

Use 1-(3-methoxyphenyl)-3-pyridin-2-ylurea as a structurally defined p38α inhibitor probe (IC₅₀ = 2.97 μM in NanoBRET assay) for target engagement studies in HEK293T or related cellular models of inflammation [1]. The meta-methoxy, 2-pyridyl substitution pattern is critical; para-methoxy or pyridin-3/4-yl analogs lack established p38α engagement data and may yield false negatives.

Glucokinase Activator Screening in Type 2 Diabetes Models

Employ this compound within the N-aryl-N′-pyridin-2-ylurea glucokinase activator series for in vitro glucose reduction assays. The pyridin-2-yl urea motif is essential for glucokinase activation; substitution at the 3- or 4-position of the pyridine ring abolishes allosteric activation [2]. Confirm identity of the 2-pyridyl isomer before initiating dose-response studies.

Urea Transporter (UT-A1) Inhibitor Research

Leverage the emerging association of diaryl ureas with urea transporter modulation. Preliminary BindingDB data for structurally related compounds suggest IC₅₀ values in the sub-micromolar to low-micromolar range against UT-A1 [3]. The 3-methoxyphenyl-2-pyridyl isomer may serve as a starting scaffold for UT-A1 inhibitor optimization; confirm target activity experimentally.

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